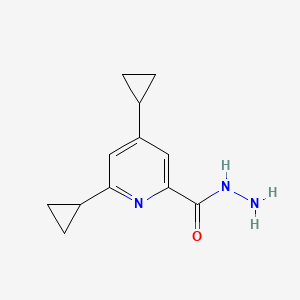
4,6-Dicyclopropylpicolinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dicyclopropylpicolinohydrazide is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol . It is known for its unique structure, which includes two cyclopropyl groups attached to a pyridine ring, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dicyclopropylpicolinohydrazide typically involves the reaction of 4,6-dicyclopropyl-2-pyridinecarboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with optimizations for scale, yield, and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dicyclopropylpicolinohydrazide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4,6-Dicyclopropylpicolinohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dicyclopropylpicolinohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl groups and the pyridine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 4,6-Dicyclopropylpicolinohydrazide
- 2-Pyridinecarboxylic acid, 4,6-dicyclopropyl-, hydrazide
Comparison: Compared to similar compounds, this compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
4,6-dicyclopropylpyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-15-12(16)11-6-9(7-1-2-7)5-10(14-11)8-3-4-8/h5-8H,1-4,13H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBFOLJZQRMWKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=C2)C(=O)NN)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1387492.png)
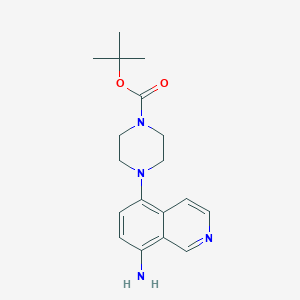
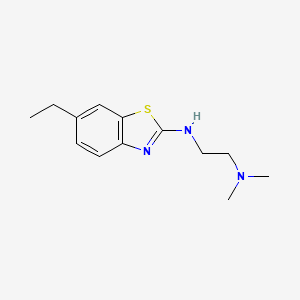

![1-[4-(Methylthio)benzyl]-1H-pyrrole-2-carbonitrile](/img/structure/B1387498.png)
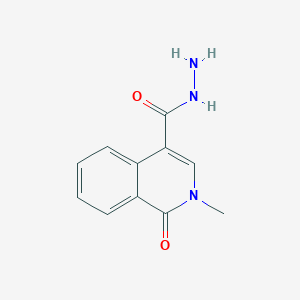
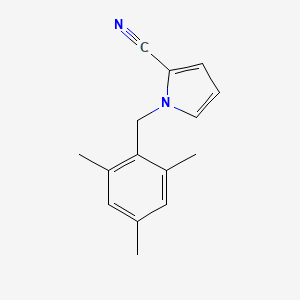
![Ethyl [(4-aminophenyl)(methyl)oxido-sulfanylidene]carbamate](/img/structure/B1387502.png)
![3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1387503.png)
![Ethyl 5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1387504.png)

![2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B1387509.png)
![1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1387510.png)

